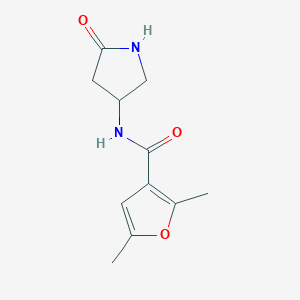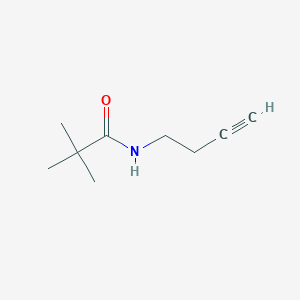![molecular formula C21H25ClN2O3S B6506347 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 941904-94-5](/img/structure/B6506347.png)
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, piperidine derivatives, which this compound is a part of, are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用
CBSP has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of sulfonamide derivatives on enzyme activity. It has also been studied as a potential inhibitor of enzymes involved in the metabolism of drugs. In addition, CBSP has been used as a model compound to study the effects of sulfonamides on the permeability of cell membranes.
作用机制
The mechanism of action of CBSP is not yet fully understood. However, it is believed that CBSP binds to certain enzymes and inhibits their activity. This inhibition of enzyme activity can have a variety of effects, depending on the enzyme and the application. For example, CBSP may inhibit the metabolism of drugs, or it may affect the permeability of cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBSP are not yet fully understood. However, it is believed that CBSP may affect the metabolism of drugs, as well as the permeability of cell membranes. In addition, CBSP may also affect the activity of certain enzymes, which could lead to a variety of physiological effects.
实验室实验的优点和局限性
The use of CBSP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, which makes it ideal for use in a variety of experiments. However, there are also some limitations to using CBSP in laboratory experiments. It is not yet fully understood how CBSP affects biochemical and physiological processes, so there is still a lot of research to be done in this area. In addition, its effects on drug metabolism and cell membrane permeability are not yet fully understood.
未来方向
There are a variety of potential future directions for research involving CBSP. One potential direction is to further investigate the biochemical and physiological effects of CBSP. This could include studies on its effects on drug metabolism, cell membrane permeability, and enzyme activity. Additionally, further research could be done to investigate the potential therapeutic uses of CBSP. This could include studies on its potential use as an inhibitor of enzymes involved in drug metabolism, or as a potential drug delivery system. Finally, further research could be done to investigate the potential side effects of CBSP, as well as its potential toxicity.
合成方法
CBSP is synthesized by a two-step process involving the reaction of 4-chlorobenzene sulfonyl chloride with 2,5-dimethylpiperidine in the presence of a base. The first step involves the reaction of 4-chlorobenzene sulfonyl chloride with a base such as sodium hydroxide to form the corresponding sulfonamide. The second step involves the reaction of the sulfonamide with 2,5-dimethylpiperidine to form the desired product, CBSP.
属性
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-6-7-16(2)20(13-15)23-21(25)14-18-5-3-4-12-24(18)28(26,27)19-10-8-17(22)9-11-19/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFQIBHHRVRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)

![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)


![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)
![1-(3-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6506337.png)

![3-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]butanamide](/img/structure/B6506358.png)